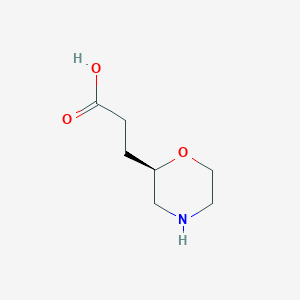

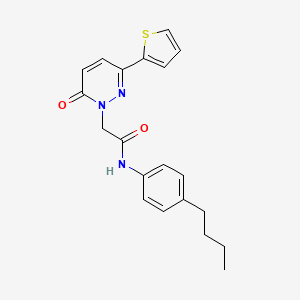

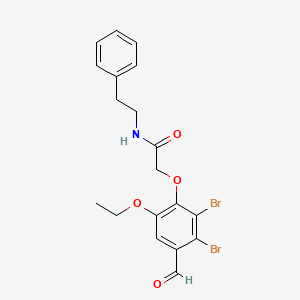

N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide" is a heterocyclic amide derivative that is likely to possess interesting chemical and biological properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with heterocyclic amide structures have been synthesized and characterized, suggesting that the compound may have comparable properties and potential applications in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic amide compounds typically involves coupling reactions or N-acylation reactions. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of "N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide".

Molecular Structure Analysis

The molecular structure of heterocyclic amides is often confirmed using techniques such as X-ray diffraction, FTIR, NMR spectroscopy, and computational methods like DFT calculations . These studies provide detailed information on the geometrical parameters, stability, and intramolecular interactions of the molecules. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction data, revealing an intramolecular C–H···O hydrogen bond that contributes to the stability of the molecule .

Chemical Reactions Analysis

The reactivity of heterocyclic amides can be explored through various chemical reactions. The papers provided do not detail specific reactions for the compounds studied, but they do mention the use of NMR spectroscopy to investigate the chemical environment of the molecules . This suggests that NMR could be a valuable tool for studying the reactivity of "N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide" by examining its chemical shifts in different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amides are influenced by their molecular structure. The compounds studied exhibit intermolecular hydrogen bonding, which can affect their melting points, solubility, and crystal packing . Additionally, the presence of functional groups like nitro, cyano, and thiophene rings can impart specific electronic properties, as seen in the HOMO and LUMO analysis and molecular electrostatic potential studies . These properties are crucial for understanding the behavior of the compounds in various environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, illustrates the importance of specific acetylation reactions in synthesizing intermediates for antimalarial drugs. This research highlights the optimization of reaction conditions and the use of different acyl donors for efficient synthesis processes (Magadum & Yadav, 2018).

Development of Antitumor and Antimicrobial Agents

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems for potential antitumor activity showcases the application of acetamide derivatives in developing new anticancer drugs. These compounds were evaluated against human tumor cell lines, indicating the role of such chemical structures in therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Antimicrobial Compounds

Research into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides explores the synthesis and evaluation of these compounds for antimicrobial activity. This highlights the application of acetamide derivatives in creating new antimicrobial agents with potential clinical use (Gul et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-2-3-5-15-7-9-16(10-8-15)21-19(24)14-23-20(25)12-11-17(22-23)18-6-4-13-26-18/h4,6-13H,2-3,5,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWSSFVDNBLYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)